molecular formula C16H21NO2 B12483861 1-(4-{5-[(Propan-2-ylamino)methyl]furan-2-yl}phenyl)ethanol

1-(4-{5-[(Propan-2-ylamino)methyl]furan-2-yl}phenyl)ethanol

Cat. No.: B12483861
M. Wt: 259.34 g/mol
InChI Key: HZNGDVJFACRRDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-{5-[(Propan-2-ylamino)methyl]furan-2-yl}phenyl)ethanol is an organic compound with the molecular formula C16H21NO2 It is characterized by the presence of a furan ring, a phenyl group, and an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-{5-[(Propan-2-ylamino)methyl]furan-2-yl}phenyl)ethanol typically involves multi-step organic reactions. One common method starts with the preparation of the furan ring, followed by the introduction of the phenyl group and the ethanol moiety. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency. Industrial methods may also incorporate green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(4-{5-[(Propan-2-ylamino)methyl]furan-2-yl}phenyl)ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol moiety can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

1-(4-{5-[(Propan-2-ylamino)methyl]furan-2-yl}phenyl)ethanol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-{5-[(Propan-2-ylamino)methyl]furan-2-yl}phenyl)ethanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-{5-[(Methylamino)methyl]furan-2-yl}phenyl)ethanol
  • 1-(4-{5-[(Ethylamino)methyl]furan-2-yl}phenyl)ethanol
  • 1-(4-{5-[(Butylamino)methyl]furan-2-yl}phenyl)ethanol

Uniqueness

1-(4-{5-[(Propan-2-ylamino)methyl]furan-2-yl}phenyl)ethanol is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the propan-2-ylamino group, in particular, may enhance its interaction with certain biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C16H21NO2

Molecular Weight

259.34 g/mol

IUPAC Name

1-[4-[5-[(propan-2-ylamino)methyl]furan-2-yl]phenyl]ethanol

InChI

InChI=1S/C16H21NO2/c1-11(2)17-10-15-8-9-16(19-15)14-6-4-13(5-7-14)12(3)18/h4-9,11-12,17-18H,10H2,1-3H3

InChI Key

HZNGDVJFACRRDI-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCC1=CC=C(O1)C2=CC=C(C=C2)C(C)O

Origin of Product

United States

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